Ethyl 1,3-dimethyl-6-pyridin-4-ylpyrazolo[3,4-b]pyridine-4-carboxylate
Description
Ethyl 1,3-dimethyl-6-pyridin-4-ylpyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolopyridine derivative characterized by a fused bicyclic core structure. Key features include:
- Substituents: Methyl groups at positions 1 and 3, a pyridin-4-yl group at position 6, and an ethyl ester at position 2.
Properties
Molecular Formula |
C16H16N4O2 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
ethyl 1,3-dimethyl-6-pyridin-4-ylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C16H16N4O2/c1-4-22-16(21)12-9-13(11-5-7-17-8-6-11)18-15-14(12)10(2)19-20(15)3/h5-9H,4H2,1-3H3 |
InChI Key |
UTRZLPJCDLJLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C(=NN2C)C)C3=CC=NC=C3 |
Origin of Product |
United States |
Biological Activity
Ethyl 1,3-dimethyl-6-pyridin-4-ylpyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. Key methods include:
- Condensation Reactions : Utilizing 1H-pyrazole and various pyridine derivatives to form the pyrazolo[3,4-b]pyridine scaffold.
- Functionalization : Subsequent steps often involve introducing ethyl and dimethyl groups to achieve the desired structure.
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-b]pyridine family exhibit significant anticancer activity. For instance:
- Inhibition of Cyclin-dependent Kinases (CDKs) : this compound has shown promising results as a selective inhibitor of CDK2 and CDK9. Studies report IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, demonstrating its potential in cancer therapy by disrupting cell cycle progression .
| Compound | Target | IC50 (µM) |
|---|---|---|
| This compound | CDK2 | 0.36 |
| This compound | CDK9 | 1.8 |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit various enzymes involved in cancer progression:
- Heat Shock Protein 90 (HSP90) : Similar derivatives have been identified as selective inhibitors of HSP90α and HSP90β. These proteins are crucial for the stability of many oncogenic proteins, making them attractive targets for cancer therapy. In vitro studies have shown that these inhibitors can lead to apoptosis in cancer cells without significant toxicity to normal cells .
Clinical Implications
A case study evaluating a derivative of this compound demonstrated its efficacy in reducing tumor size in xenograft models. The study highlighted:
- Oral Administration : The compound exhibited good bioavailability and significant antitumor effects in vivo.
- Safety Profile : Minimal side effects were observed, indicating a favorable therapeutic index compared to traditional chemotherapeutics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Modifications
The following table summarizes key structural differences and synthetic yields between the target compound and analogs from the evidence:
Key Observations:
- The tert-butyl group in may enhance metabolic stability.
- Position 6 Diversity: The pyridin-4-yl group in the target compound contrasts with morpholino (electron-rich) and cyclopropyl/ethyl (hydrophobic) groups in analogs. These substitutions influence solubility and electronic properties.
- Synthetic Efficiency: The tert-butyl analog achieved a higher yield (84%) compared to the morpholino derivative (79%), suggesting steric bulk may improve reaction efficiency in certain cases.
Physicochemical Properties
- Lipophilicity : The tert-butyl and cyclopropyl groups in increase logP compared to the target compound’s methyl and pyridinyl groups, impacting bioavailability.
- Solubility: The morpholino group in introduces polarity, improving aqueous solubility relative to the pyridin-4-yl group, which may form π-π stacking interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
